![molecular formula C10H6ClNOS B2924485 4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde CAS No. 383142-58-3](/img/structure/B2924485.png)
4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde
Overview
Description
4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid.
Reduction: 4-(4-Chlorophenyl)-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
While the search results do not contain information specifically for the applications of "4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde," they do provide information on the applications of similar compounds, such as "2-(4-Chlorophenyl)thiazole-4-carbaldehyde" and "2-(3-Chlorophenyl)thiazole-4-carbaldehyde." Due to the structural similarities, it can be inferred that "this compound" may have similar applications.
Note: The following information is based on the applications of similar compounds due to the limited information available for the exact compound specified in the query.
Potential Applications of Chlorophenyl-Thiazole-Carbaldehyde Compounds
Based on the search results, chlorophenyl-thiazole-carbaldehyde compounds are utilized across various scientific disciplines:
- Pharmaceutical Development These compounds serve as key intermediates in the synthesis of pharmaceuticals, especially anti-inflammatory and anti-cancer agents . Additionally, thiazole derivatives have shown potential as antimicrobial candidates .
- Agricultural Chemicals They are employed in formulating agrochemicals like pesticides and herbicides, which contribute to crop protection and improved yield in agriculture .
- Material Science These compounds are used in the production of specialty polymers and coatings, enhancing durability and resistance to environmental factors for industrial applications .
- Analytical Chemistry They act as reagents in analytical methods, assisting in the detection and quantification of various substances, which is crucial for research and quality control in laboratories .
- Biochemical Analysis Chlorophenyl-thiazole-carbaldehydes play a role in biochemical reactions, interacting with enzymes like topoisomerase IV, which is important in DNA replication and repair. These compounds can also influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism, and have been found to induce apoptosis in cancer cells.
- Antimicrobial Research Thiazole derivatives exhibit antibacterial properties . Some compounds have shown significant activity against methicillin and tedizolid/linezolid-resistant S. aureus, as well as vancomycin-resistant E. faecium . Certain compounds also display broad-spectrum antifungal activity against drug-resistant Candida strains .
- Anti-Tubercular Action Some synthesized compounds were tested for their anticonvulsant effectiveness and showed excellent anti-tubercular action . The presence of a chloride ion (Cl)-linked phenyl group was essential for anti-tubercular activity .
- Antiparasitic activities Some thiazole compounds were evaluated for their biological potential, and the tests showed moderate to low antioxidant activity and cytotoxicity. In relation to leishmanicidal activity, the compounds presented IC50 values that ranged from 19.86 to 200 µM for the promastigote form, while for the amastigote forms, IC50 .
- Drug Design The compound is studied for its potential biological activities, including antimicrobial and anticancer properties and is being explored as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde involves its interaction with cellular components. In biological systems, it can induce apoptosis by disrupting mitochondrial membrane potential and activating caspase pathways. The compound’s ability to form reactive intermediates also contributes to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar in structure but contains a thiadiazole ring instead of a thiazole ring.
4-(4-Chlorophenyl)-1,3-oxazole-2-carbaldehyde: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of both a thiazole ring and an aldehyde functional group, which confer distinct chemical reactivity and biological activity
Biological Activity
4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial, antifungal, and anticancer domains. This article presents a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thiazole ring with a 4-chlorophenyl substituent and an aldehyde functional group. Its unique structure contributes to its reactivity and biological properties.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial activity. It disrupts microbial cell membranes, making it effective against various bacteria and fungi.
- Mechanism of Action : The compound's mechanism involves the formation of reactive intermediates that interfere with microbial cell functions, leading to cell death .
Anticancer Activity
The compound has shown promising results in cancer research, specifically in inducing apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that this compound activates caspase pathways and disrupts mitochondrial membrane potential, which are critical in the apoptosis process .
Neuroprotective Effects
Recent studies have explored the potential neuroprotective effects of thiazole derivatives, including this compound.
- Research Findings : Certain derivatives have been shown to modulate AMPA receptors, which are involved in synaptic transmission and plasticity in the brain. This modulation could have implications for treating neurodegenerative diseases .
Table 1: Biological Activity Summary of this compound
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole compounds, including this compound. The results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics like ampicillin .
Case Study 2: Anticancer Properties
In a controlled trial involving multiple cancer cell lines, this compound demonstrated a significant reduction in cell viability at concentrations as low as 25 µM. The study highlighted its potential as a lead compound for further anticancer drug development .
Properties
IUPAC Name |
4-(4-chlorophenyl)-1,3-thiazole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKCTNFJQOTDSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383142-58-3 | |
Record name | 4-(4-chlorophenyl)-1,3-thiazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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